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Feature

Semilicoisoflavone B (SFB)

Isoangustone A (IAA)

Primary Source

Key Anticancer
Activities

Tested Cancer
Types
Key Molecular

Targets

IC50 | Effective
Concentrations

Other Biological
Activities

Glycyrrhiza uralensis, Glycyrrhiza glabra

[1] [2]

Induces apoptosis, cell cycle arrest
(G2/M) [1] [5]

Oral Squamous Cell Carcinoma (OSCC)
[1]1[7]11[8]

1 Survivin, | Bcl-2, Bel-xL, 1 Bax, Bak, |
p-ERK, p-AKT, p-p38, p-INK, |
Ras/Raf/MEK [1] [8]

25-100 puM (OSCC cell viability
reduction) [1]

Aldose reductase inhibitor (potential for
diabetic complications) [9]

Glycyrrhiza uralensis [3] [4]

Induces apoptosis, autophagic cell
death, cell cycle arrest (G1) [6] [3]
[4]

Melanoma, Colorectal Cancer,
Prostate Cancer [6] [3] [4]

| Cyclin D1, | Cyclin E, | Bcl-2, Bcl-
XL, | p-AKT, p-GSK3, | p-JNK, |
PI3K, MKK4/7 [6] [4]

4.4 - 6.6 uM (various cancer cell
lines) [4]

Anti-inflammatory [4]
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Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these studies, here is a summary of the key experimental

methodologies and findings.

Semilicoisoflavone B (SFB)

The following data is primarily derived from studies on Oral Squamous Cell Carcinoma (OSCC) cells [1] [8]
[5]:

¢ Cell Viability and Proliferation: SFB's effect on cell viability was assessed using the MTT assay.
OSCC cells were treated with 25, 50, and 100 uM of SFB for 24, 48, and 72 hours. A dose-dependent
reduction in viability was observed [1]. Colony formation assays further confirmed its ability to inhibit
long-term cell proliferation [1].

e Cell Cycle Analysis: Using flow cytometry with propidium iodide staining, researchers found that
SFB treatment led to an arrest at the G2IM phase. This was corroborated by Western blot data
showing downregulation of key cell cycle regulators like cyclin A, CDK2, CDK4, and CDK®6 [1].

e Apoptosis Assays: Apoptosis was confirmed through multiple methods:

o DAPI Staining: Revealed increased nuclear condensation, a hallmark of apoptosis [1].

o Annexin V/PI Staining: Quantified the percentage of apoptotic cells via flow cytometry [1].

o Western Blot Analysis: Showed activation of both intrinsic and extrinsic apoptotic pathways.
SFB increased the expression of cleaved caspases-3, -8, and -9, and cleaved PARP. It also
upregulated pro-apoptotic proteins (Bax, Bak) and death receptor components (FAS, FADD),
while downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL) [1] [8].

¢ Mechanism Studies:

o ROS Production: SFB induced reactive oxygen species (ROS) production. The use of the
antioxidant N-acetyl cysteine (NAC) reduced its pro-apoptotic effect, confirming the role of
ROS [1] [8].

o Signaling Pathways: Western blot analyses demonstrated that SFB suppresses the
phosphorylation of AKT, ERK1/2, p38, and JNK, and inhibits the Ras/RafIMEK signaling axis
[1] [8].

o Human Apoptosis Array: This screening tool identified survivin (an inhibitor of apoptosis
protein) as a key downstream target that is downregulated by SFB [1].

Isoangustone A (IAA)
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Data for IAA spans several cancer types, with key findings from melanoma and colorectal cancer studies [6]

[3] [4]:

e Cell Viability and Proliferation: Anti-proliferative effects were measured by MTT/IMTS assays in
various cell lines. IAA demonstrated potent activity with IC50 values in the low micromolar range (e.g.,
4.4 uM in HepG2 liver cancer cells, 6.5 uM in SW480 colorectal cancer cells) [4]. It also significantly
inhibited anchorage-independent growth in soft agar assays, a key hallmark of carcinogenesis [6].

e Cell Cycle Analysis: Flow cytometry demonstrated that IAA induces G1 phase arrest in melanoma
cells. Correspondingly, Western blot analysis showed a decrease in the levels of cyclin D1 and
cyclin E, along with suppressed phosphorylation of the retinoblastoma (Rb) protein [6].

e Cell Death Mechanisms:

o Apoptosis: In colorectal cancer cells, IAA induced mitochondrial-dependent apoptosis,
evidenced by Annexin VIPI staining and the release of cytochrome c [3] [4]. It also increased
the expression of the pro-apoptotic protein Bim [7].

o Autophagy: A key differentiator for IAA is its induction of autophagic cell death. This was
confirmed by:

= Transmission Electron Microscopy (TEM): Visualized the formation of autophagic
vacuoles and double-membraned structures in treated cells [3].

= Western Blot for Autophagy Markers: Showed an increase in the lipidated form of LC3
(LC3-1l) and a decrease in p62/SQSTM1 [3].

¢ Mechanism Studies:

o Kinase Assays: IAA was found to directly bind to and inhibit PI3K, MKK4, and MKK7 in an
ATP-competitive manner [6].

o Signaling Pathways: IAA inhibits the PI3K/Akt and MKK4/7-JNK pathways, leading to cell
cycle arrest [6]. In colorectal cancer, it activates the AMPK signaling pathway, which is a key
regulator of autophagy and cellular energy [3].

o In Vivo Efficacy: In a mouse xenograft model using melanoma cells, intraperitoneal
administration of I1AA (2 or 10 mg/kg daily) significantly reduced tumor growth, volume, and
weight [6].

Signaling Pathway Diagrams

The diagrams below summarize the key mechanistic pathways for each compound based on the experimental

data.

Semilicoisoflavone B (SFB) Signaling in OSCC

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3855899/
https://www.sciencedirect.com/science/article/abs/pii/S0367326X21001106
https://www.medchemexpress.com/isoangustone-a.html?srsltid=AfmBOoqByylltX17Yr2H7gGU5OqaykBwY_DpeX7NgnDiYeX8Fd6cmiPp
https://www.medchemexpress.com/isoangustone-a.html?srsltid=AfmBOoqByylltX17Yr2H7gGU5OqaykBwY_DpeX7NgnDiYeX8Fd6cmiPp
https://pmc.ncbi.nlm.nih.gov/articles/PMC3855899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3855899/
https://www.sciencedirect.com/science/article/abs/pii/S0367326X21001106
https://www.medchemexpress.com/isoangustone-a.html?srsltid=AfmBOoqByylltX17Yr2H7gGU5OqaykBwY_DpeX7NgnDiYeX8Fd6cmiPp
https://pubmed.ncbi.nlm.nih.gov/38197544/
https://www.sciencedirect.com/science/article/abs/pii/S0367326X21001106
https://www.sciencedirect.com/science/article/abs/pii/S0367326X21001106
https://pmc.ncbi.nlm.nih.gov/articles/PMC3855899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3855899/
https://www.sciencedirect.com/science/article/abs/pii/S0367326X21001106
https://pmc.ncbi.nlm.nih.gov/articles/PMC3855899/
https://www.smolecule.com/products/s627380?utm_src=pdf-body
https://www.smolecule.com/products/s627380?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Inhibits
phosphorylation

[FAS/FADD] (RaS/Raf/MEK] [MAPK (ERK, p38, JNKD [AKT]

@ Activates
Death Receptor
Pathway

Inhibits
phosphorylation

Downregulates Upregulates Inhibits Induces

Downregulates

Activates

[Bax/Bak] [BCI-Z/BCI-XL)

Inhibits

Activates

Mitochondrial
Pathway

Inhibits Activates

Executioner
Caspases

Apoptosis

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 47 Tech Support


https://www.smolecule.com/products/s627380?utm_src=pdf-body-img
https://www.smolecule.com/products/s627380?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Isoangustone A (IAA) Signaling in Cancer Cells

Downregulates

MKK4/7 Activates

Directly inhibits

Inhibits
(phosphorylation

Promotes progression

G1 Arrest

Activates

Directly inhibits Activates

\

»| mTOR | Inhibits Autophagy Cell Death

Inhibits Apoptosis
Bcl-2/Bcl-xL

Activates

Inhibits

Downregulates
Cyclin E

Downregulates

Click to download full resolution via product page

Key Conclusions for Researchers

¢ Distinct Cell Death Mechanisms: While both compounds induce apoptosis, IAA's ability to induce
autophagic cell death provides an additional mechanism that may be advantageous in targeting
cancer cells that are resistant to apoptotic stimuli [3] [4].

o Different Cell Cycle Targets: The choice between compounds might be influenced by the desired
cell cycle target: SFB acts on the G2/M phase, while IAA targets the G1 phase [1] [6].

¢ Signaling Pathway Breadth: SFB appears to have a broad inhibitory effect across multiple pro-
survival pathways (MAPK, AKT, Ras/Raf/MEK) [1] [8]. IAA, on the other hand, has been shown to
directly inhibit specific kinase targets like PI3K and MKK4/7 [6].

¢ Therapeutic Context: SFB has been specifically investigated in the context of 5-fluorouracil-
resistant OSCC, suggesting its potential as a therapeutic option for resistant cancers [7]. IAA has
demonstrated efficacy in vivo in a melanoma xenograft model [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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